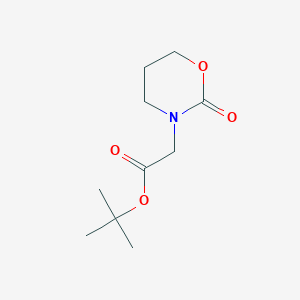

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIVXHYQXDPQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148229 | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-42-6 | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization from Amino Alcohols and Ketoesters

A common route to 1,3-oxazinan-2-one derivatives involves the cyclization of amino alcohols with α-ketoesters or their derivatives. The process typically includes:

- Reaction of an amino alcohol (e.g., 2-amino-1-propanol or analogous compounds) with an α-ketoester such as tert-butyl glyoxylate.

- Intramolecular nucleophilic attack of the amino group on the keto carbonyl, followed by ring closure forming the oxazinanone ring.

- The tert-butyl ester group is retained from the starting α-ketoester or introduced via esterification.

This method benefits from mild conditions and good regioselectivity for the oxazinanone ring formation.

Friedel-Crafts Acylation and Subsequent Functionalization

Although primarily used for pyrrole derivatives, Friedel-Crafts acylation principles can be adapted for oxazinanone synthesis when starting from heterocyclic precursors. The key steps include:

- Acylation of a heterocyclic amine or alcohol derivative with oxalyl chloride or other acyl chlorides.

- Subsequent esterification with tert-butanol or tert-butyl alcohol derivatives to introduce the tert-butyl ester group.

- Ring closure to form the oxazinanone ring may occur spontaneously or require mild heating.

This method is supported by literature on the synthesis of heterocyclic α-ketoesters and their esters, emphasizing the use of low temperatures and controlled addition to avoid polymerization or side reactions.

Direct Esterification of Oxazinanone-Containing Acids

Another approach involves:

- Synthesizing the free acid form of 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid via cyclization of amino acids or amino alcohols with glyoxylic acid derivatives.

- Subsequent esterification with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or using coupling reagents to form the tert-butyl ester.

This approach allows flexibility in preparing various ester derivatives and is widely used in medicinal chemistry for protecting carboxyl groups.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Cyclization of amino alcohol + tert-butyl glyoxylate | Mild heating, solvent: dichloromethane or THF, base or acid catalyst | 50-75 | Good regioselectivity, mild conditions |

| Friedel-Crafts acylation + esterification | Oxalyl chloride, pyridine or Lewis acid catalyst, low temperature (-78 to 0 °C) | 60-70 | Requires careful control to avoid polymerization |

| Esterification of free acid | tert-Butanol, acid catalyst or coupling reagents | 60-80 | Common for late-stage functionalization |

Research Findings and Optimization

- Temperature Control: Lower temperatures (-78 °C to 0 °C) during acylation steps minimize side reactions and polymerization, improving yields.

- Catalyst Selection: Use of mild bases like pyridine or weak Lewis acids favors selective acylation without substrate degradation.

- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred solvents due to their ability to dissolve both reactants and maintain reaction homogeneity.

- Protecting Groups: The tert-butyl ester is stable under many reaction conditions but can be selectively removed under acidic conditions if needed for further derivatization.

Summary Table of Preparation Methods

| Step No. | Preparation Method | Starting Materials | Reaction Type | Key Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Cyclization of amino alcohol + ketoester | Amino alcohol + tert-butyl glyoxylate | Heterocyclization | Mild heating, base/acid catalyst | 50-75 |

| 2 | Friedel-Crafts acylation + esterification | Heterocyclic amine + oxalyl chloride + tert-butanol | Acylation + esterification | Low temp (-78 to 0 °C), pyridine or Lewis acid | 60-70 |

| 3 | Esterification of free acid | 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid + tert-butanol | Esterification | Acid catalyst or coupling reagent | 60-80 |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process can convert the oxazinanone ring into a more reduced form, such as an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, alcohols, acetonitrile, potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids, oxidized derivatives.

Reduction: Amines, reduced oxazinanone derivatives.

Substitution: Substituted esters, amides, ethers.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for industrial applications.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate involves its interaction with specific molecular targets. The oxazinanone ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-oxomorpholine-4-carboxylate (CAS: 1140502-97-1)

- Structural Differences : Replaces the 1,3-oxazinan-2-one ring with a morpholine-2-one (six-membered ring containing one oxygen and one nitrogen).

- Synthesis: Typically synthesized via cyclization of amino alcohol precursors.

- Applications : Used as a building block for peptidomimetics and protease inhibitors .

tert-Butyl (1S)-1-(hydroxymethyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxoethylcarbamate (CAS: N/A)

- Structural Differences: Contains a hydrazino-oxazolidine core instead of oxazinan. The presence of a benzylidene hydrazine group enhances hydrogen-bonding capacity.

- Biological Activity: Exhibits antitubercular activity (MIC: 1–5 µg/mL), highlighting its pharmacological relevance compared to the non-bioactive main compound .

Bridged and Spirocyclic Analogs

(1R,4R)-tert-Butyl-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 848488-70-0)

- Structural Differences : Incorporates a bicyclic spiro system (2-oxa-5-azabicyclo[2.2.1]heptane), introducing rigidity and stereochemical complexity.

- Synthesis : Achieved via enantioselective cycloaddition reactions.

- Applications : Valued in chiral catalyst design due to its constrained geometry .

Brominated and Halogenated Derivatives

tert-Butyl 2-((4S,6R)-6-(bromomethyl)-2-oxo-1,3-dioxan-4-yl)acetate (CAS: N/A)

- Structural Differences : Features a 1,3-dioxan-2-one ring with a bromomethyl substituent. The dioxan ring lacks nitrogen, reducing basicity compared to the oxazinan core.

- Synthesis : Prepared via diastereoselective bromocyclization (yield: 80–86%, dr >19:1) .

- NMR Data : Key differences include upfield shifts for the dioxan protons (δ 4.86–4.70 ppm) versus the oxazinan protons (δ 3.60–3.48 ppm) in the main compound .

Pyridyl and Aromatic Substituted Derivatives

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate (CAS: N/A)

- Structural Differences: Contains a 2-oxopyridyl group instead of oxazinan.

- Crystallography : X-ray data (R factor: 0.052) confirms planar geometry at the pyridyl ring, contrasting with the puckered oxazinan in the main compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key NMR Shifts (¹H, δ ppm) | Melting Point (°C) |

|---|---|---|---|

| This compound | 230.21 (calc.) | 3.60–3.48 (oxazinan CH₂), 1.49 (t-Bu) | Not reported |

| tert-Butyl 2-((4S,6R)-6-(bromomethyl)-2-oxo-1,3-dioxan-4-yl)acetate | 265.7 | 4.86–4.70 (dioxan CH), 1.44 (t-Bu) | Not reported |

| tert-Butyl (1S)-2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate | ~350 (est.) | 7.80–7.20 (aromatic H), 5.10 (OH) | 138 |

Biologische Aktivität

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (C10H17NO4) is a compound of significant interest due to its potential biological activities. The unique structural features, including the oxazinan ring, contribute to its reactivity and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including synthesis methods, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an oxazinan ring, which is characterized by the presence of both nitrogen and oxygen atoms. The molecular weight is 215.25 g/mol, and its structure allows for various chemical reactions, including hydrolysis and nucleophilic substitutions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 2-oxo-1,3-oxazinan-3-amine in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile. The reaction is conducted at room temperature, followed by purification through column chromatography.

Anticancer Potential

The anticancer properties of oxazinan derivatives are being actively explored. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The potential for this compound to serve as a lead compound in cancer therapy warrants further investigation.

Interaction with Biological Targets

Understanding how this compound interacts with biological molecules is crucial for evaluating its pharmacological potential. Interaction studies may involve assessing binding affinities with target proteins or enzymes. Such studies can provide insights into the compound's mechanisms of action and therapeutic efficacy .

Research Findings and Case Studies

A review of literature reveals several case studies focusing on similar compounds within the oxazinan family:

These findings highlight the potential of oxazinan derivatives as a class of compounds worthy of further exploration for their biological activities.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling tert-butyl acetates with oxazinanone derivatives via nucleophilic substitution or catalytic methods. For example, tert-butyl esters are often synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Optimization may involve varying solvents (e.g., DMF, THF) and temperatures (0°C to reflux) to improve yield. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography (for unambiguous structural confirmation; see single-crystal studies in ).

- NMR spectroscopy (¹H/¹³C NMR for functional group analysis; compare peaks to tert-butyl protons at ~1.4 ppm and oxazinanone carbonyl at ~170 ppm).

- GC/MS or HPLC (purity assessment >95% as per vendor specifications in ).

- FT-IR (to confirm ester C=O stretches ~1740 cm⁻¹ and oxazinanone amide bands ~1650 cm⁻¹) .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC .

- Hydrolytic stability : Test in buffers (pH 2–10) at 37°C; monitor ester hydrolysis by tracking tert-butyl group loss .

- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products .

Advanced Research Questions

Q. What is the mechanistic role of this compound in multi-step syntheses of bioactive molecules?

Methodological Answer: The compound serves as a chiral building block for heterocyclic systems. For example, its oxazinanone ring participates in ring-opening reactions with amines or thiols to form β-amino esters or thioethers. Computational modeling (DFT) can predict regioselectivity in nucleophilic attacks . Reaction kinetics should be studied using in situ IR or NMR to track intermediate formation .

Q. How can researchers resolve contradictions in reported reactivity or stability data across studies?

Methodological Answer:

- Comparative meta-analysis : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst).

- Advanced characterization : Use LC-MS or HRMS to identify trace impurities (e.g., residual acids or bases) that may alter reactivity .

- Computational validation : Apply molecular dynamics simulations to assess conformational stability under different environments .

Q. What strategies are recommended for incorporating this compound into drug discovery pipelines?

Methodological Answer:

- SAR studies : Modify the oxazinanone ring (e.g., substituent variations) to enhance target binding. Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) for affinity screening .

- Prodrug design : Leverage the tert-butyl ester’s lipophilicity to improve cell permeability, followed by enzymatic hydrolysis in vivo .

Q. What safety protocols are critical given limited toxicity data for this compound?

Methodological Answer:

- Precautionary measures : Use PPE (gloves, goggles, fume hood) per OSHA guidelines.

- Tiered toxicity testing : Start with in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability). If negative, proceed to in vivo acute toxicity studies (OECD 423) .

- Ecotoxicity mitigation : Avoid aqueous discharge; use activated carbon filters for waste treatment .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software; calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Transition state analysis : Identify energy barriers for ring-opening or ester hydrolysis using QM/MM (quantum mechanics/molecular mechanics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.